Formycin b
Overview
Description
Formycin B is a nucleoside analog with the chemical formula
C10H12N4O5
and a molecular weight of 268.23 g/mol . It is known for its antibiotic properties and exhibits antiparasitic activity, particularly against Leishmania species . This compound is a member of the class of organic compounds known as C-glycosyl compounds, where a sugar group is bonded through one carbon to another group via a C-glycosidic bond .Preparation Methods
Synthetic Routes and Reaction Conditions: Formycin B can be synthesized through various chemical routes. One common method involves the condensation of a suitable sugar derivative with a purine or pyrimidine base. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. The bacterium Nocardia interforma is known to produce this compound naturally . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Formycin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Formycin B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: this compound is used to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: It has shown potential in the treatment of parasitic infections, particularly those caused by Leishmania species.
Industry: this compound is used in the development of new antibiotics and antiparasitic agents.
Mechanism of Action
Formycin B exerts its effects by targeting specific enzymes and pathways in cells. It inhibits purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase, which are crucial for nucleotide metabolism . By disrupting these pathways, this compound interferes with the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Formycin B is unique among nucleoside analogs due to its specific structure and mode of action. Similar compounds include:
Formycin A: Another nucleoside analog with similar properties but different biological activity.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Acyclovir: An antiviral compound used primarily for herpes virus infections.
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJZZBQNCXKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930213 | |
Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-76-4 | |
Record name | formycin b | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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